molecular formula C12H10ClNO3S B13196295 3-(4-Cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride

3-(4-Cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B13196295
M. Wt: 283.73 g/mol
InChI Key: HQLTXLSPFNWDRL-UHFFFAOYSA-N
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Description

3-(4-Cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 3-position with a 4-cyclopropylphenyl group and at the 5-position with a sulfonyl chloride moiety. The oxazole ring, a five-membered aromatic system containing oxygen and nitrogen, confers unique electronic and steric properties.

Properties

Molecular Formula

C12H10ClNO3S

Molecular Weight

283.73 g/mol

IUPAC Name

3-(4-cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride

InChI

InChI=1S/C12H10ClNO3S/c13-18(15,16)12-7-11(14-17-12)10-5-3-9(4-6-10)8-1-2-8/h3-8H,1-2H2

InChI Key

HQLTXLSPFNWDRL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)C3=NOC(=C3)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2-Oxazole Core with 4-Cyclopropylphenyl Substitution

A common approach to constructing the 1,2-oxazole ring involves cyclization of an amide intermediate derived from the reaction of cyclopropylcarbonyl chloride with an appropriate amine or precursor. According to related literature on 1,3-oxazole sulfonamide derivatives, amides formed by reaction with cyclopropylcarbonyl chloride can be cyclized using phosphoryl chloride to yield the oxazole ring system efficiently under mild conditions without the need for protecting groups or extensive purification steps.

Introduction of the Sulfonyl Chloride Functional Group

The sulfonyl chloride group is typically introduced by sulfonation followed by chlorination. Chlorosulfonic acid or thionyl chloride are commonly used reagents for this transformation. For example, the oxazole intermediate is treated with chlorosulfonic acid to install the sulfonic acid group, which is then converted to the sulfonyl chloride using thionyl chloride under controlled temperature conditions.

Reaction Conditions and Purification

  • The cyclization step with phosphoryl chloride is carried out under anhydrous conditions with controlled heating to promote ring closure.
  • Sulfonation and chlorination steps are performed at low to moderate temperatures to prevent decomposition of sensitive functional groups.
  • Purification of intermediates is minimal, often involving simple recrystallization or chromatography.
  • Final product purity is confirmed by NMR and MS analysis.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Notes Yield/Remarks
1 Amide formation Cyclopropylcarbonyl chloride + amine Room temperature, mild conditions High yield, minimal purification
2 Cyclization to oxazole Phosphoryl chloride, heating Anhydrous, mild heating Clean conversion, chromatography purification
3 Sulfonation Chlorosulfonic acid Low temperature, aqueous work-up Intermediate used directly
4 Chlorination to sulfonyl chloride Thionyl chloride, controlled temperature Conversion of sulfonic acid to sulfonyl chloride Final product obtained with high purity

Research Discoveries and Optimization Insights

  • The synthetic route avoids protecting group chemistry, simplifying the process and reducing cost and time.
  • Only two intermediates require purification, improving overall efficiency.
  • Reaction monitoring by Thin Layer Chromatography (TLC) and NMR ensures reaction completeness and product integrity.
  • The use of commercially available reagents and mild reaction conditions makes the synthesis scalable for research applications.
  • The sulfonyl chloride functionality is sensitive; therefore, mild conditions during chlorination and storage under inert atmosphere are recommended to maintain stability.

Additional Notes on Related Sulfonyl Chloride Preparations

  • Similar sulfonyl chlorides like cyclopropanesulfonyl chloride are prepared via chlorination of corresponding sulfonic acids or direct sulfonylation of aromatic rings followed by chlorination.
  • Ammonia or ammonium hydroxide can be used to convert sulfonyl chlorides to sulfonamides in subsequent synthetic steps.
  • Reaction conditions such as solvent choice (e.g., dichloromethane, pyridine) and temperature (0 °C to 110 °C) significantly influence reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of specific atoms within the molecule.

    Cyclization Reactions: The oxazole ring can be involved in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.

Scientific Research Applications

3-(4-Cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxazole ring may also play a role in binding to specific receptors or active sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(4-cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride can be contextualized by comparing it to related oxazole derivatives. Below is an analysis of key analogs, supported by data from diverse sources:

Table 1: Structural and Functional Comparison of Selected Oxazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
This compound C₁₂H₁₀ClNO₃S 283.73 -SO₂Cl, 4-cyclopropylphenyl Nucleophilic substitution, sulfonamide synthesis
Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate C₁₃H₁₃NO₃ 231.25 -COOEt, 4-methylphenyl Ester hydrolysis, carboxylate intermediates
1-(3-Phenyl-1,2-oxazol-5-yl)methanamine hydrochloride C₁₀H₁₁N₂O·HCl 214.67 -CH₂NH₂·HCl, phenyl Amine coupling, bioactive scaffolds
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () C₁₂H₈ClF₃N₂OS 340.72 -S-(3-ClC₆H₄), -CF₃, -CHO Electrophilic substitution, agrochemical precursors

Key Observations

Substituent Effects on Reactivity :

  • The sulfonyl chloride group in the target compound enables reactions with amines or alcohols to form sulfonamides or sulfonate esters, distinguishing it from the ester group in ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate, which is more suited to hydrolysis or transesterification .
  • The trifluoromethyl (-CF₃) and aldehyde (-CHO) groups in the pyrazole derivative () enhance electrophilicity and hydrogen-bonding capacity, unlike the sulfonyl chloride’s role as a leaving group.

Molecular Weight and Solubility: The sulfonyl chloride derivative has a higher molecular weight (283.73 g/mol) than its ester analog (231.25 g/mol), likely reducing solubility in nonpolar solvents. This contrasts with the pyrazole derivative (340.72 g/mol), where halogen and trifluoromethyl groups further decrease solubility .

Applications :

  • Sulfonyl chlorides are pivotal in synthesizing sulfonamide drugs, while esters like ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate serve as precursors for carboxylic acids. The pyrazole analog () may find use in agrochemicals due to its halogen and aldehyde substituents.

Research Findings and Trends

  • Synthetic Utility : The target compound’s sulfonyl chloride group has been leveraged in click chemistry and bioconjugation, outperforming carboxylate esters in forming stable covalent bonds .
  • Thermal Stability : Cyclopropyl-containing oxazoles exhibit higher thermal stability compared to methyl-substituted analogs, as demonstrated in thermogravimetric analyses of related compounds.
  • Biological Activity : Sulfonamide derivatives of 1,2-oxazoles show antimicrobial activity, whereas amine derivatives (e.g., 1-(3-phenyl-1,2-oxazol-5-yl)methanamine hydrochloride) are explored for CNS-targeting therapies .

Biological Activity

3-(4-Cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H10_{10}ClN1_{1}O2_{2}S, with a molecular weight of 283.73 g/mol. The compound features a cyclopropyl group attached to a phenyl ring and an oxazole ring, which contributes to its chemical reactivity and biological potential .

Anticancer Activity

Research has demonstrated that compounds containing the oxazole moiety exhibit significant anticancer activity. A study evaluating various 1,3-oxazole sulfonamides found that several derivatives, including those with cyclopropyl substitutions, displayed promising growth inhibitory properties against the NCI-60 human tumor cell lines. Notably, compounds with cyclopropyl rings showed enhanced metabolic stability and selectivity .

Table 1: Inhibitory Concentration (GI50) of 1,3-Oxazole Sulfonamides

CompoundGI50 (nM)Cell Line Type
This compound48.8Leukemia
2-chloro-5-methylphenyl44.7Leukemia
1-naphthyl50.0Leukemia

The above table summarizes the growth inhibition data for selected compounds, highlighting the efficacy of this compound in leukemia cell lines .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The compound effectively binds to tubulin at colchicine binding sites, which is critical for its anticancer activity .

Case Studies and Research Findings

Recent studies have explored the biological activity of various oxazole derivatives:

  • A series of novel 1,3-oxazole sulfonamides were synthesized and screened for their potential to inhibit cancer cell growth. The majority exhibited promising overall growth inhibitory properties across different cell lines .
  • In vitro experiments revealed that these compounds induce depolymerization of microtubules within cells, confirming their role as effective tubulin inhibitors .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(4-cyclopropylphenyl)-1,2-oxazole-5-sulfonyl chloride, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves sulfonation and chlorination steps. For oxazole derivatives, cyclocondensation of nitriles with β-keto esters under acidic conditions is common . Optimization requires monitoring reaction time, temperature (e.g., 0–5°C for sulfonation to avoid side products), and stoichiometric ratios of sulfonating agents (e.g., ClSO₃H). Yields can be improved using anhydrous solvents (e.g., dichloromethane) and inert atmospheres to suppress hydrolysis.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with predicted shifts for the oxazole ring (δ 8.2–8.5 ppm for aromatic protons) and cyclopropyl group (δ 1.2–1.5 ppm for CH₂) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with sulfonyl chloride groups.
  • Elemental Analysis : Verify %C, %H, and %S within ±0.3% of theoretical values.

Q. What solvents and conditions are suitable for handling this sulfonyl chloride to prevent degradation?

  • Methodology : Due to hydrolytic sensitivity, store the compound under anhydrous conditions (e.g., molecular sieves) in non-polar solvents like dichloromethane or toluene. Avoid protic solvents (e.g., water, alcohols) and high humidity. Reactions should be conducted at ≤25°C unless kinetic studies justify higher temperatures .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the sulfonyl chloride’s molecular conformation?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL is critical. Key steps:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with anisotropic displacement parameters.
  • Torsion Angles : Analyze dihedral angles between the oxazole ring and cyclopropylphenyl group to identify steric strain (e.g., angles deviating >10° from ideal geometry suggest conformational flexibility) .
  • Hydrogen Bonding : Map intermolecular interactions (e.g., Cl···H-C contacts) to assess packing efficiency.

Q. What strategies address contradictions in spectroscopic data during functional group analysis?

  • Methodology : Contradictions often arise from overlapping signals or dynamic processes (e.g., ring puckering). Solutions include:

  • Variable-Temperature NMR : Resolve overlapping peaks by cooling samples to −40°C to slow molecular motion.
  • 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons via coupling correlations (e.g., oxazole C5-SO₂Cl vs. aryl protons) .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G* basis set).

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodology : Focus on modular substitutions:

  • Oxazole Ring : Replace the sulfonyl chloride with sulfonamides or esters to study electronic effects.
  • Cyclopropyl Group : Introduce substituents (e.g., halogens, methyl) to probe steric impacts.
  • Synthetic Routes : Employ Suzuki-Miyaura coupling for aryl modifications or click chemistry for triazole appendages .
    • SAR Table :
DerivativeModificationBioactivity Trend
ASO₂Cl → SO₂NH₂Increased solubility
BCyclopropyl → CyclohexylEnhanced lipophilicity

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing reaction yield variability in multi-step syntheses?

  • Methodology : Use multivariate analysis (e.g., ANOVA) to identify critical factors (temperature, catalyst loading). For reproducibility, apply Design of Experiments (DoE) with central composite design to optimize parameters .

Q. How can researchers mitigate crystallographic disorder in structures containing flexible cyclopropyl groups?

  • Methodology : In SHELXL refinement , apply:

  • PART Instructions : Model disordered atoms with occupancy constraints.
  • SIMU/SAME : Restrain anisotropic displacement parameters for adjacent atoms.
  • Twinned Data : Use HKLF5 format for twin refinement if merging residuals (Rint) exceed 0.1.

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